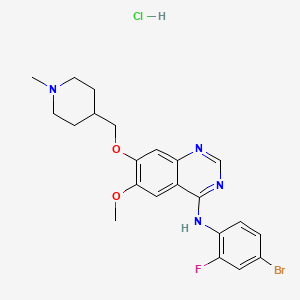

4-(Piperazin-1-ylmethyl)quinoline

説明

4-(Piperazin-1-ylmethyl)quinoline is an organic compound that belongs to the quinoline family. It has a molecular weight of 263.77 and its linear formula is C14H18ClN3 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 4-(Piperazin-1-ylmethyl)quinoline, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for 4-(Piperazin-1-ylmethyl)quinoline is 1S/C14H17N3.ClH/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17;/h1-6,15H,7-11H2;1H . The SMILES string is N1(CC2=CC=NC3=CC=CC=C23)CCNCC1.Cl .Physical And Chemical Properties Analysis

4-(Piperazin-1-ylmethyl)quinoline is a white to yellow solid . It has a storage temperature of +4°C .科学的研究の応用

Photonic and Optoelectronic Materials

4-(Piperazin-1-ylmethyl)quinoline (abbreviated as PMQ) belongs to a class of heterocyclic compounds with an extended π-conjugated system. These compounds are often used as dyes due to their efficient intramolecular charge transfer (ICT). Specifically, PMQ features an electron-acceptor fragment, indan-1,3-dione, in the second position as a substituent. Its quinoline ring and β-diketone fragment contribute to its π-conjugated system. Researchers have harnessed PMQ’s properties for creating photosensitive materials used in photonics and optoelectronics .

Pharmaceutical Applications

Substituted quinophthalones, including PMQ, serve as starting compounds for pharmaceutical development. Their unique chemical structure makes them valuable in drug discovery and design. Scientists explore their potential as active ingredients in medications, targeting various diseases and conditions .

Metal Complex Formation

Quinophthalones, including PMQ, exhibit a remarkable ability to act as ligands that form stable complexes with metal cations. These complexes find applications in fields such as catalysis, materials science, and biochemistry. Notably, PMQ can coordinate with metal ions like cobalt, nickel, and copper, leading to diverse applications in coordination chemistry .

Anticorrosion Agents

Studies have investigated the anticorrosion properties of quinophthalones and their analogues. While some derivatives contain a pyridine ring instead of a quinoline ring, PMQ’s structural features contribute to its effectiveness as an anticorrosion reagent. Researchers explore the correlation between the structure of substituted quinophthalones and their ability to protect metal surfaces from corrosion .

Liquid Crystal Displays (LCDs)

Certain derivatives of quinophthalone, including PMQ, have been employed in the creation of liquid crystal displays . Their unique optical properties make them suitable for enhancing the performance of LCD screens, contributing to sharper images and improved color representation .

Safety and Hazards

作用機序

Target of Action

The primary target of 4-(Piperazin-1-ylmethyl)quinoline is the Plasmodium falciparum parasite’s haem detoxification pathway . This compound is an antimalarial agent, first synthesized in the 1960s and used throughout China . It has also been found to have significant inhibitory activity against bacterial growth .

Mode of Action

It is believed to inhibit the haem detoxification pathway of the plasmodium falciparum parasite . This inhibition is likely similar to that of Chloroquine .

Biochemical Pathways

The affected biochemical pathway is the haem detoxification pathway of the Plasmodium falciparum parasite . The inhibition of this pathway leads to the accumulation of toxic haem, which is detrimental to the parasite, thus exerting an antimalarial effect .

Result of Action

The result of the action of 4-(Piperazin-1-ylmethyl)quinoline is the inhibition of the growth of the Plasmodium falciparum parasite, leading to its death . This results in the alleviation of malaria symptoms in the host. Additionally, some compounds have shown significant inhibitory activity against bacterial growth .

特性

IUPAC Name |

4-(piperazin-1-ylmethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)12(5-6-16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZRHQKDMZBGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

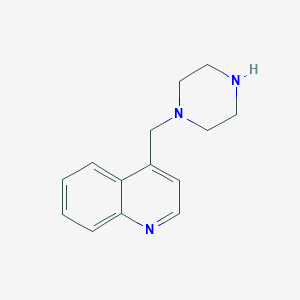

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)

![1-[(5-Bromothien-2-yl)methyl]piperazine](/img/structure/B3143412.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B3143420.png)

![4-[2-(Benzylamino)ethyl]phenol](/img/structure/B3143423.png)

![2-[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]isoindole-1,3-dione](/img/structure/B3143441.png)

![[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone](/img/structure/B3143445.png)